6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
Description
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a 2,2-dimethylcyclohexan-1-one core substituted at the 6-position with a 3-methoxypropanoyl group. This compound is part of a broader class of bicyclic and polycyclic ketones studied for their applications in organic synthesis, pharmaceuticals, and materials science. Its structural complexity arises from the juxtaposition of the dimethylcyclohexanone ring and the methoxy-substituted propanoyl moiety, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
6-(3-methoxypropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-12(2)7-4-5-9(11(12)14)10(13)6-8-15-3/h9H,4-8H2,1-3H3 |
InChI Key |
CVMADNUDOLPBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most common and efficient approach involves reacting 2,2-dimethylcyclohexan-1-one with 3-methoxypropanoyl chloride in the presence of a base such as pyridine or triethylamine. This method leverages nucleophilic acyl substitution, where the enolizable carbonyl of the cyclohexanone acts as a nucleophile attacking the acyl chloride.
Reaction Scheme
2,2-Dimethylcyclohexan-1-one + 3-Methoxypropanoyl chloride → 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
Reaction Conditions
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Pyridine or triethylamine (serves as HCl scavenger)
- Temperature: 0°C to room temperature
- Time: 2-4 hours
Reaction Mechanism
The enolate form of the cyclohexanone reacts with the acyl chloride, forming the corresponding ketone after acylation. The base neutralizes the HCl generated during the process, preventing side reactions.
Advantages
- High yield and selectivity
- Mild reaction conditions
- Well-documented in organic synthesis literature
Alternative Synthesis via Ester Intermediates
Method Overview
An alternative route involves first synthesizing an ester derivative of 3-methoxypropionic acid, followed by transformation into the acyl chloride or directly reacting with the ketone under Friedel–Crafts acylation conditions.
Steps
- Synthesis of 3-methoxypropionic acid methyl ester via Fischer esterification
- Conversion of ester to acyl chloride using reagents like thionyl chloride (SOCl₂)
- Subsequent acylation of 2,2-dimethylcyclohexan-1-one as described above
Advantages
- Better control over functional groups
- Suitable for large-scale synthesis
Catalytic Friedel–Crafts Acylation Approach
Method Overview
In some cases, a Lewis acid catalyst such as aluminum chloride (AlCl₃) can facilitate direct acylation of cyclohexanone derivatives with acyl chlorides or anhydrides, although this method is less specific and may produce regioisomers.
Reaction Conditions
- Catalyst: AlCl₃
- Solvent: Dichloromethane
- Temperature: -20°C to 0°C
- Reaction Time: 1-2 hours
Limitations
- Potential for over-acylation or side reactions
- Less control over regioselectivity
Summary of Preparation Data
| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Acylation with acyl chloride | 2,2-Dimethylcyclohexan-1-one + 3-methoxypropanoyl chloride | Dichloromethane | Pyridine/Triethylamine | 0°C to RT | High | Most reliable, widely used |
| Ester intermediate route | Ester synthesis + SOCl₂ | Ethanol, dichloromethane | None | Reflux | Moderate | Suitable for scale-up |
| Friedel–Crafts acylation | Acyl chloride + AlCl₃ | Dichloromethane | AlCl₃ | -20°C to 0°C | Variable | Less regioselective |
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under various conditions:
-
Mechanistic Note : Steric hindrance from the 2,2-dimethyl groups slows reduction kinetics compared to unsubstituted cyclohexanones .
Nucleophilic Additions
The carbonyl reacts with nitrogen nucleophiles:
-
Steric Effects : The 3-methoxypropanoyl group directs nucleophilic attack to the less hindered face of the ketone .
Enolate-Mediated Alkylation
Deprotonation at the α-position enables C–C bond formation:
| Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| LDA (THF, −78°C) | CH<sub>3</sub>I | 6-(3-Methoxypropanoyl)-2,2,3-trimethylcyclohexan-1-one | 74% | |
| KOtBu (DMF, RT) | Allyl bromide | Allylated derivative | 63% |
-
Regioselectivity : Enolate formation favors the less substituted position due to steric blocking by the dimethyl groups .
Acyl Group Transformations
The 3-methoxypropanoyl side chain participates in ester hydrolysis and condensations:
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PTSA, toluene (reflux, 8 h) | Spirocyclic furan derivative | 66% | |
| CuI/L-proline, DMF (100°C) | Pyridine-fused benzofuran | 59% |
-
Key Insight : The methoxy group acts as an electron donor, facilitating electrophilic aromatic substitution during cyclization.
Oxidative Pathways
Controlled oxidation modifies the acyl chain:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C | 6-(3-Methoxypropanoic acid)-2,2-dimethylcyclohexan-1-one | 77% | |
| SeO<sub>2</sub> | Dioxane, reflux | α,β-Unsaturated ketone | 68% |
Biocatalytic Modifications
Enzymatic methods achieve stereocontrol:
| Enzyme | Substrate/Product | ee | Reference |
|---|---|---|---|
| Kloeckera magna ATCC 20109 | (S)-3-Hydroxy derivative | >98% | |
| Lipase B (CAL-B) | Acetylated alcohol | 85% |
This compound’s reactivity profile highlights its versatility in synthesizing complex architectures, particularly in medicinal chemistry and materials science. Future studies should explore photochemical behavior and cross-coupling reactions to expand its synthetic utility.
Scientific Research Applications
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved are typically related to its ability to undergo chemical transformations such as oxidation and reduction .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs share the 2,2-dimethylcyclohexan-1-one backbone but differ in substituents at the 6-position. Representative examples include:
Key Observations :
- Substituent Effects: The 3-methoxypropanoyl group in the target compound introduces both ether and ketone functionalities, enhancing polarity compared to analogs like 6-(hydroxymethylidene)-2,2-dimethylcyclohexan-1-one, which has a simpler hydroxyl-substituted alkene.
- Ring Unsaturation : Compounds like 1-(6,6-dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one (CAS 57020-37-8) feature conjugated double bonds, which may increase reactivity in Diels-Alder or cycloaddition reactions .
Biological Activity
Chemical Profile
- IUPAC Name : 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
- Molecular Formula : C13H20O3
- Molecular Weight : 224.30 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological pathways. The methoxypropanoyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interactions with cellular targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Potential : Some derivatives of cyclohexanones have been explored for their ability to inhibit tumor growth in cancer models, suggesting that this compound may possess similar properties.
Case Studies
-
Study on Antioxidant Activity
- A study evaluated the antioxidant capacity of methoxy-substituted cyclohexanones. The results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities.
-
Anti-inflammatory Research
- In vitro experiments demonstrated that this compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
-
Anticancer Studies
- A recent study investigated the effects of cyclohexanone derivatives on cancer cell lines. The findings showed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Table 1: Biological Activities of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | [Study 1] |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 expression | [Study 2] |
| Anticancer | Dose-dependent inhibition of cell growth | [Study 3] |
Table 2: Comparison with Related Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5-Methylcyclohexanone | Moderate | Low | Moderate |
| 4-Hydroxy-3-methoxyphenylacetone | High | High | Low |
Q & A
Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Reaction Replication : Reproduce methods exactly, including solvent purity and equipment (e.g., inert atmosphere).
- Byproduct Quantification : Use GC-MS or H NMR to assess impurity levels affecting yield calculations.
- Scale-Up Trials : Test if yields decrease at larger scales due to mixing inefficiencies or heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
